REACTION_CXSMILES
|
[CH3:1][S:2][C:3]1[NH:8][C:7](=[O:9])[CH:6]=[CH:5][N:4]=1.[Br:10]Br>C(O)(=O)C>[Br:10][C:6]1[C:7](=[O:9])[NH:8][C:3]([S:2][CH3:1])=[N:4][CH:5]=1
|
Name
|
|
Quantity
|
36 g
|
Type
|
reactant
|
Smiles
|
CSC1=NC=CC(N1)=O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
15.6 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
brown within 0.5 hours
|
Duration
|
0.5 h
|
Type
|
CUSTOM
|
Details
|
When all the starting material had been consumed (as indicated by TLC and HPLC UV detection at λ=254 nm)
|
Type
|
ADDITION
|
Details
|
the reaction mixture was slowly poured into a mixture of ice/H2O (2 liters)
|
Type
|
FILTRATION
|
Details
|
The resulting white precipitate was collected by vacuum filtration
|
Type
|
WASH
|
Details
|
washed with H2O (200 mL) and Et2O (2×250 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness under reduced pressure in a 60° C
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(NC(=NC1)SC)=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30.4 g | |
YIELD: PERCENTYIELD | 55% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |